molecular formula C32H39NO10 B116203 [(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate CAS No. 151519-45-8

[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

Cat. No. B116203
M. Wt: 597.7 g/mol
InChI Key: CHNDKXSVDUZFCZ-DNVGYTOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 192540 is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Synthesis of Furanoid Esters

  • The compound is utilized in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters. These esters have potential applications in various fields including pharmaceuticals and material science (Jie & Lam, 1977).

Stereoselective Synthesis

  • It plays a role in the stereoselective synthesis of complex organic compounds. This includes the total asymmetric synthesis of beta-C-manno-Pyranosides and other related compounds, which are crucial for constructing complex molecular structures (Gerber & Vogel, 2001).

Chemo- and Stereoselective Reactions

  • The compound is involved in chemo- and stereoselective reactions, particularly in C-H insertion reactions catalyzed by dirhodium(II), which is significant in the synthesis of functionalized cyclopentanes (Yakura et al., 1999).

Reduction Studies

  • It is used in studies related to the reduction of specific organic compounds, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Kitchin & Stoodley, 1973).

Synthesis of Benzothiophenes

  • The compound is instrumental in the synthesis of benzothiophenes and related heterocyclic compounds, which are known for their antitumor and antioxidant activities (Bialy & Gouda, 2011).

Asymmetric Synthesis in Organic Chemistry

  • It is used in the asymmetric synthesis of organic compounds, such as the synthesis of the diene unit of methyl sarcophytoate, highlighting its importance in the field of medicinal and synthetic organic chemistry (Yasuda et al., 1998).

properties

CAS RN

151519-45-8

Product Name

[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

Molecular Formula

C32H39NO10

Molecular Weight

597.7 g/mol

IUPAC Name

[(1S,2S,5S,7R,10S,18R)-5-acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

InChI

InChI=1S/C32H39NO10/c1-6-25(36)40-17-32(16-39-18(2)34)23-9-12-31(5)28(30(23,4)11-10-24(32)41-19(3)35)27(37)26-22(43-31)14-21(42-29(26)38)20-8-7-13-33-15-20/h7-8,13-15,23-24,27-28,37H,6,9-12,16-17H2,1-5H3/t23-,24+,27+,28-,30+,31+,32?/m1/s1

InChI Key

CHNDKXSVDUZFCZ-DNVGYTOISA-N

Isomeric SMILES

CCC(=O)OCC1([C@@H]2CC[C@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C

SMILES

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C

Canonical SMILES

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)COC(=O)C

synonyms

pyripyropene C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
Reactant of Route 2
Reactant of Route 2
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
Reactant of Route 4
Reactant of Route 4
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
Reactant of Route 5
Reactant of Route 5
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate

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